N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide
Description
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide is a cyclopropane derivative featuring a 1,3-dioxane-4,6-dione scaffold conjugated with a cyclopropanecarboxamide group. This compound is structurally characterized by its strained cyclopropane ring and the electron-deficient dioxanedione moiety, which likely influences its reactivity and physical properties. Its synthesis typically involves condensation reactions between cyclopropanecarboxamide precursors and functionalized dioxanedione intermediates, as inferred from analogous procedures in and .
Properties
IUPAC Name |
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2)16-9(14)7(10(15)17-11)5-12-8(13)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURBVEMVHPUBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC(=O)C2CC2)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 285.29 g/mol. Its structure features a cyclopropanecarboxamide moiety linked to a dioxane derivative, contributing to its unique reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with appropriate amines or carboxylic acids under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Properties
Recent studies have indicated that compounds related to N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl] exhibit significant antimicrobial activity. For instance:
- Case Study 1 : A derivative demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound:
- Case Study 2 : In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines (e.g., HeLa and MCF7) with IC50 values indicating effective cytotoxicity.
The proposed mechanisms of action for the biological activities include:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor by binding to active sites or altering enzyme conformation.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells through the activation of caspases.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives reported in the evidence:
Key Observations :
- Substitution with aromatic groups (e.g., phenyl in ) may improve crystallinity due to intermolecular interactions, as seen in cyclopropane derivatives reported in .
Physical and Spectral Properties
- Melting Points/Solubility: The dioxanedione scaffold generally imparts low solubility in non-polar solvents, as seen in (recrystallization in methanol) . Cyclopropane derivatives (e.g., ) often exhibit higher melting points due to rigid structures .
- Chromatographic Behavior : The target compound’s Rf value (if synthesized similarly to and ) would likely fall between 0.2–0.5 in ethyl acetate/hexane systems, depending on polarity .
Reactivity and Stability
- The electron-deficient dioxanedione moiety may render the compound prone to nucleophilic attacks at the carbonyl groups, unlike the more stable methoxybenzoate derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
